Unii-56DL1J49LR

Übersicht

Beschreibung

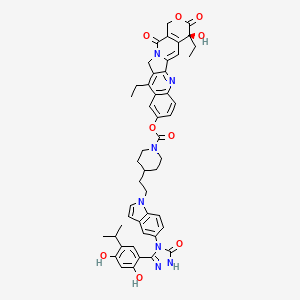

PEN-866 ist ein neuartiges, kleinmolekulares Medikamentenkonjugat, das für die gezielte Krebstherapie entwickelt wurde. Es ist ein Konjugat eines Hitzeschockprotein 90 (HSP90)-Inhibitors und SN-38, dem aktiven Metaboliten des Topoisomerase-I-Inhibitors Irinotecan . Diese Verbindung wurde speziell so entwickelt, dass sie sich in Tumorzellen anreichert und ihre zytotoxische Nutzlast, SN-38, innerhalb des Tumormikromilieus freisetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PEN-866 beinhaltet die Konjugation eines HSP90-Inhibitors mit SN-38 über einen spaltbaren Linker. Der Prozess umfasst typischerweise die folgenden Schritte:

Synthese des HSP90-Inhibitors: Der HSP90-Inhibitor wird durch eine Reihe von organischen Reaktionen synthetisiert, einschließlich Amidbindungsbildung und Cyclisierung.

Synthese von SN-38: SN-38 wird aus Irinotecan durch Hydrolyse gewonnen.

Industrielle Produktionsmethoden

Die industrielle Produktion von PEN-866 folgt ähnlichen Synthesewegen, wird aber zur Deckung des Produktionsbedarfs hochskaliert. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PEN-866 involves the conjugation of an HSP90 inhibitor with SN-38 through a cleavable linker. The process typically includes the following steps:

Synthesis of HSP90 Inhibitor: The HSP90 inhibitor is synthesized through a series of organic reactions, including amide bond formation and cyclization.

Synthesis of SN-38: SN-38 is derived from irinotecan through hydrolysis.

Conjugation: The HSP90 inhibitor and SN-38 are linked via a cleavable ester bond, forming the final PEN-866 conjugate.

Industrial Production Methods

Industrial production of PEN-866 follows similar synthetic routes but is scaled up to meet production demands. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PEN-866 unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Bindungsreaktionen: Die HSP90-Inhibitor-Komponente bindet an das HSP90-Protein, wodurch die Anreicherung von PEN-866 in Tumorzellen gefördert wird.

Häufige Reagenzien und Bedingungen

Hydrolyse: Diese Reaktion findet unter physiologischen Bedingungen innerhalb des Tumormikromilieus statt.

Bindungsreaktionen: Diese Reaktionen finden unter physiologischen Bedingungen in Gegenwart von HSP90 statt.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

PEN-866 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Arzneimittel-Abgabesysteme: Die Verbindung dient als Modell für die Entwicklung gezielter Arzneimittel-Abgabesysteme, die Off-Target-Effekte minimieren und die therapeutische Wirksamkeit verbessern.

Pharmakokinetik und Pharmakodynamik: Studien zu PEN-866 tragen zum Verständnis der Pharmakokinetik und Pharmakodynamik von Medikamentenkonjugaten in der Krebstherapie bei.

Wirkmechanismus

PEN-866 übt seine Wirkung durch einen gezielten Mechanismus aus:

Bindung an HSP90: Die HSP90-Inhibitor-Komponente von PEN-866 bindet an das HSP90-Protein, das in Tumorzellen überexprimiert wird.

Anreicherung in Tumorzellen: Die Bindung erleichtert die Anreicherung von PEN-866 in Tumorzellen.

Freisetzung von SN-38: Innerhalb des Tumormikromilieus wird die Esterbindung gespalten, wodurch SN-38 freigesetzt wird.

Zytotoxische Wirkungen: SN-38 hemmt die Topoisomerase I, was zu DNA-Schäden und Zelltod in Tumorzellen führt.

Wirkmechanismus

PEN-866 exerts its effects through a targeted mechanism:

Binding to HSP90: The HSP90 inhibitor component of PEN-866 binds to the HSP90 protein, which is overexpressed in tumor cells.

Accumulation in Tumor Cells: The binding facilitates the accumulation of PEN-866 in tumor cells.

Release of SN-38: Within the tumor microenvironment, the ester bond is cleaved, releasing SN-38.

Cytotoxic Effects: SN-38 inhibits topoisomerase I, leading to DNA damage and cell death in tumor cells.

Vergleich Mit ähnlichen Verbindungen

PEN-866 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seines dualen Zielmechanismus und des spaltbaren Linkers einzigartig:

SN-38: Während SN-38 allein ein potenter Topoisomerase-I-Inhibitor ist, begrenzt seine systemische Toxizität seinen Einsatz.

Irinotecan: Irinotecan ist ein Prodrug von SN-38, jedoch fehlt ihm der gezielte Abgabemechanismus von PEN-866.

Andere HSP90-Inhibitoren: PEN-866 kombiniert die Vorteile der HSP90-Inhibition mit der gezielten Arzneimittel-Abgabe, wodurch es bei der tumorspezifischen Anreicherung effektiver wird.

Ähnliche Verbindungen umfassen:

SN-38: Der aktive Metabolit von Irinotecan.

Irinotecan: Ein Topoisomerase-I-Inhibitor-Prodrug.

Andere HSP90-Inhibitoren: Verbindungen, die HSP90 hemmen, aber nicht den gezielten Abgabemechanismus von PEN-866 besitzen.

Eigenschaften

IUPAC Name |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-[2-[5-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]indol-1-yl]ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H49N7O9/c1-5-31-33-20-30(8-9-38(33)50-43-35(31)24-55-40(43)22-37-36(45(55)59)25-64-46(60)49(37,63)6-2)65-48(62)54-16-12-27(13-17-54)11-15-53-18-14-28-19-29(7-10-39(28)53)56-44(51-52-47(56)61)34-21-32(26(3)4)41(57)23-42(34)58/h7-10,14,18-23,26-27,57-58,63H,5-6,11-13,15-17,24-25H2,1-4H3,(H,52,61)/t49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPZAEAYDWMVJO-GGCSAXROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)CCN7C=CC8=C7C=CC(=C8)N9C(=NNC9=O)C1=CC(=C(C=C1O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)CCN7C=CC8=C7C=CC(=C8)N9C(=NNC9=O)C1=CC(=C(C=C1O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H49N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

880.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1472614-83-7 | |

| Record name | PEN-866 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1472614837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEN-866 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LOCNARTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56DL1J49LR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

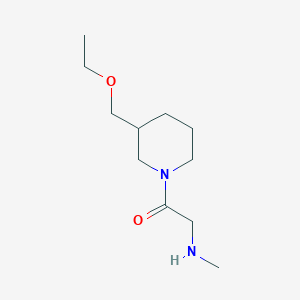

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine](/img/structure/B1532035.png)

![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone](/img/structure/B1532038.png)

![5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B1532044.png)

![hexahydrocyclopenta[c]pyrrole-3a(1H)-carbonitrile](/img/structure/B1532048.png)